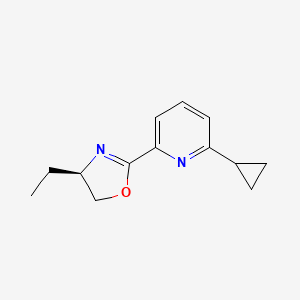

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13811924

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | (4R)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m1/s1 |

| Standard InChI Key | LTWUGUBERMUQQK-SNVBAGLBSA-N |

| Isomeric SMILES | CC[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |

| SMILES | CCC1COC(=N1)C2=CC=CC(=N2)C3CC3 |

| Canonical SMILES | CCC1COC(=N1)C2=CC=CC(=N2)C3CC3 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of two interconnected heterocycles:

-

Pyridine Ring: A six-membered aromatic ring with one nitrogen atom at the 1-position. The 6-position is substituted with a cyclopropyl group (), introducing strain and altering electronic density .

-

4,5-Dihydrooxazole Ring: A five-membered, partially saturated ring containing one oxygen and one nitrogen atom. The 4-position is substituted with an ethyl group (), while the 2-position is linked to the pyridine ring .

The stereochemistry at the 4-position of the dihydrooxazole is designated as , confirmed by the SMILES notation . This chirality is critical for interactions in biological systems and asymmetric synthesis.

Table 1: Key Structural Descriptors

Synthesis and Manufacturing

Purification and Characterization

The compound is typically purified to 95% purity via column chromatography or recrystallization . Analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid aromatic/non-aromatic structure:

-

Lipophilicity: Moderate (), favoring organic solvents like dichloromethane or ethyl acetate .

-

Aqueous Solubility: Limited due to the hydrophobic cyclopropyl and ethyl groups.

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments due to the oxazole ring’s reactivity .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1650–1700 cm (C=N stretch) and 3100 cm (aromatic C-H).

-

UV-Vis: Absorption maxima near 270 nm ( transitions of the pyridine ring).

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

| Compound | Substituent | Molecular Weight | Key Application |

|---|---|---|---|

| (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole | Ethyl, Cyclopropyl | 216.28 g/mol | Pharmaceutical synthesis |

| (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | Isopropyl | 190.24 g/mol | Asymmetric catalysis |

| (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole | Isobutyl, Cyclopropyl | 244.33 g/mol | Material science |

The ethyl-substituted derivative offers a balance between steric bulk and lipophilicity, making it preferable for drug design over bulkier isobutyl analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume